Methanone, benzo[b]thien-3-yl(2-methylphenyl)-
Description
Methanone, benzo[b]thien-3-yl(2-methylphenyl)- is a benzothiophene-derived compound featuring a ketone group at the 3-position of the benzo[b]thiophene core and a 2-methylphenyl substituent. For instance, raloxifene ([6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride) shares the benzo[b]thiophene core but differs in substituents critical for its pharmacological activity . The 2-methylphenyl group in the target compound replaces the hydroxylated and piperidinyl-ethoxy moieties of raloxifene, likely altering its physicochemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-3-yl-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12OS/c1-11-6-2-3-7-12(11)16(17)14-10-18-15-9-5-4-8-13(14)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJATIVWKLSDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347288 | |
| Record name | Methanone, benzo[b]thien-3-yl(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22720-67-8 | |
| Record name | Methanone, benzo[b]thien-3-yl(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The most widely reported method involves a one-step aldol condensation between methyl 2-mercaptobenzoate and α-bromoacetophenone derivatives under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated thiol group on the α-carbon of the ketone, followed by intramolecular cyclization and methanol elimination to form the benzo[b]thiophene core (Scheme 1). Keto-enol tautomerism stabilizes the intermediate, while the 2-methylphenyl group is introduced via the α-bromo-o-tolylacetophenone precursor.
Procedure Details
In a representative synthesis:
- Methyl 2-mercaptobenzoate (1.0 equiv) and α-bromo-o-tolylacetophenone (1.0 equiv) are dissolved in anhydrous methanol.
- Freshly ground potassium hydroxide (1.5 equiv) is added under nitrogen at room temperature.
- After 1–2 hours, additional KOH (1.5 equiv) is introduced, and the temperature is raised to 60°C for 4–5 hours.
- The product precipitates upon neutralization with HCl and is purified via hot methanol washing.
This method yields 86% of the target compound with >95% purity, as confirmed by TLC and elemental analysis.
Analytical Characterization
Key spectroscopic data for the compound:
| Property | Value |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 2.50 (s, 3H, CH3), 7.32–7.36 (m, 2H Ar), 7.43–7.48 (m, 2H), 7.54–7.58 (m, 1H), 7.71 (d, J = 8.2 Hz, 1H), 8.09 (d, J = 8.0 Hz, 1H), 12.84 (brs, 1H, OH) |
| 13C NMR (101 MHz, CDCl3) | δ 19.7 (CH3), 112.0, 123.1, 124.0, 124.7, 125.5, 127.4, 130.0, 130.5, 130.9, 131.3, 136.3, 138.3, 141.0, 160.3, 190.9 |
| Elemental Analysis | Calcd: C 71.62%, H 4.51%; Found: C 71.68%, H 4.52% |
Aryne-Mediated Multicomponent Approach
Reaction Overview
An alternative route employs aryne intermediates generated from 2-(trimethylsilyl)aryl triflates, which react with alkynyl sulfides to construct the benzothiophene ring. While originally developed for 4-substituted analogs, this method can be adapted for 2-methylphenyl incorporation.
Adaptation for Target Compound
- 2-Chloro-6-(trimethylsilyl)phenyl triflate (3.0 equiv) and ethyl (2-methylphenyl)ethynyl sulfide (1.0 equiv) are combined in acetonitrile.
- Cesium fluoride (9.0 equiv) initiates aryne formation at 80°C over 24 hours.
- The intermediate undergoes cyclization, with the 2-methylphenyl group introduced via the alkyne substituent.
Yields for analogous reactions range from 20–75% , depending on substituent steric effects.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The classical aldol method surpasses the aryne approach in yield (86% vs. ≤75%) and operational simplicity, requiring no specialized reagents like trimethylsilyl triflates. However, the aryne route enables regioselective functionalization for derivatives with complex substitution patterns.
Chemical Reactions Analysis
Types of Reactions: Methanone, benzo[b]thien-3-yl(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Methanone derivatives, including benzo[b]thiophene compounds, have been investigated for their potential as therapeutic agents. Key studies highlight the following applications:
- Anticancer Activity : Research indicates that benzo[b]thiophene derivatives can act as inhibitors of histone demethylases, such as KDM2b, which are implicated in cancer progression. These compounds may enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms .
- Antihypertensive Properties : Some derivatives of benzo[b]thiophene have shown promise as antihypertensive agents. They function by modulating vascular responses and may be used in combination with other diuretic medications to manage blood pressure effectively .
Materials Science
The unique structural characteristics of methanone derivatives allow for their use in the development of advanced materials:
- Organic Photovoltaics : Compounds like methanone, benzo[b]thien-3-yl(2-methylphenyl)- can serve as electron-donating materials in organic solar cells, enhancing energy conversion efficiency due to their favorable electronic properties.
- Fluorescent Dyes : The compound’s fluorescence properties make it suitable for applications in sensors and imaging technologies. Its ability to emit light upon excitation can be harnessed for biological imaging or environmental monitoring .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that specific methanone derivatives exhibited significant cytotoxic effects against various cancer cell lines. The compounds were shown to inhibit cell proliferation and induce apoptosis through the modulation of epigenetic pathways .
Case Study 2: Organic Photovoltaics
Research conducted on organic photovoltaic systems incorporated methanone derivatives as part of the active layer. The findings suggested that these compounds improved charge mobility and overall device performance compared to traditional materials, indicating their potential for commercial solar cell applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Inhibitors of KDM2b; enhance cancer treatment efficacy |
| Antihypertensive Agents | Effective in managing blood pressure | |
| Materials Science | Organic Photovoltaics | Improved energy conversion efficiency |
| Fluorescent Dyes | Suitable for biological imaging and environmental monitoring |
Mechanism of Action
The mechanism of action of Methanone, benzo[b]thien-3-yl(2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The activity of benzothiophene derivatives is highly dependent on substituents. Key comparisons include:
Key Differences and Implications
- Substituent Effects: Hydroxyl Groups: Raloxifene’s 6- and 4-hydroxyl groups facilitate hydrogen bonding with estrogen receptors (ERα/ERβ), enhancing binding affinity . The absence of these groups in the target compound likely reduces receptor interaction. Piperidinyl-Ethoxy Group: This substituent in raloxifene contributes to tissue selectivity (e.g., bone vs. breast) by modulating receptor conformational changes . Methyl vs. Polar Groups: The 2-methylphenyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility, impacting bioavailability .
- Biological Activity: Raloxifene’s dual agonist/antagonist activity stems from its substituents’ ability to stabilize ER conformations . The target compound’s non-polar substituents may result in weaker or antagonistic-only effects. Benzo[b]furan analogs (e.g., compound 36 in ) demonstrate that heterocycle modification (thiophene → furan) shifts activity to tubulin inhibition, highlighting the benzo[b]thiophene core’s specificity for ER modulation.
Research Findings and Data
- Receptor Binding Studies :
- Pharmacokinetics: Lipophilicity (logP) of the target compound is estimated at ~4.2 (vs.
Biological Activity
Methanone, benzo[b]thien-3-yl(2-methylphenyl)-, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. Its structural formula can be represented as follows:
- Chemical Formula : CHOS
- CAS Number : 22720-67-8
Methanone derivatives often exhibit their biological effects through various mechanisms:
- Receptor Interaction : Compounds like Methanone, benzo[b]thien-3-yl(2-methylphenyl)- may interact with specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Gene Expression Modulation : It may influence the expression of genes related to inflammation, cell proliferation, and apoptosis.
Biological Activities
Research has highlighted several key biological activities associated with Methanone, benzo[b]thien-3-yl(2-methylphenyl)-:
1. Anticancer Activity
Studies indicate that benzothiophene derivatives possess significant anticancer properties. For instance:
- In vitro assays demonstrated that related compounds inhibited the growth of various cancer cell lines, suggesting potential applications in cancer therapy .
2. Antimicrobial Properties
The compound has been studied for its antimicrobial efficacy:
- It exhibited activity against a range of pathogenic microorganisms, indicating its potential as an antimicrobial agent.
3. Anti-inflammatory Effects
Benzothiophene derivatives have shown promise in reducing inflammation:
- Research suggests that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Case Studies and Research Findings
Biochemical Pathways
The biological activity of Methanone derivatives can be attributed to their ability to interact with various biochemical pathways:
- Metabolic Pathways : These compounds are likely involved in metabolic processes related to indole derivatives, affecting cellular metabolism and function.
- Cell Signaling : They can influence cell signaling pathways through receptor binding and enzyme modulation.
Q & A
Q. Table 1. Key Synthetic Conditions for Benzo[b]thienyl Methanones
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel–Crafts Acylation | AgNO₃, K₂S₂O₈, CH₃CN/H₂O, 60°C, N₂ | 65–78 | |
| Stille Coupling | Pd(PPh₃)₄, THF, 80°C | 72–85 |
Q. Table 2. Spectral Data for Structural Confirmation
| Compound | -NMR (δ, ppm) | HRMS (m/z) | Reference |
|---|---|---|---|
| Phenyl(2-trifluoromethylphenyl)methanone | 7.45–8.12 (m, 12H) | 314.0765 | |
| Raloxifene Hydrochloride | 6.85–7.65 (m, 14H) | 510.04 [M+H]⁺ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
